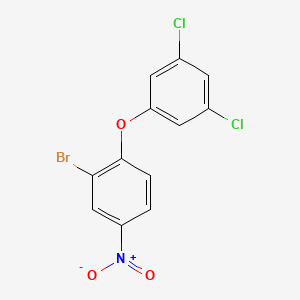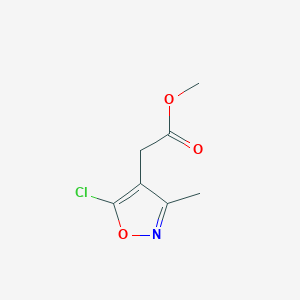
2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C12H6BrCl2NO3 and its molecular weight is 362.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Role
- 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is used in the synthesis of various compounds. Zhai Guang-xin (2006) discusses its role as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia, prepared via the Williamson Reaction (Zhai Guang-xin, 2006).
Photoelectrochemical Properties
- R. Compton and R. Dryfe (1994) explored the photoelectrochemical reduction of p-bromo-nitrobenzene, highlighting its potential in electrochemical applications. Their study emphasizes the formation of radical anions and the role of light in inducing photocurrents (Compton & Dryfe, 1994).
Vibrational Analysis in Chemistry
- B. V. Reddy and G. Rao (1994) performed a zero-order normal coordinate analysis on various substituted benzenes, including 1-bromo-3,5-difluorobenzene. Their work is crucial for understanding the vibrational properties of such compounds, which can inform their applications in material science and spectroscopy (Reddy & Rao, 1994).
Nucleophilic Aromatic Substitution
- The work by V. Gold, Adhid Y. Miri, and S. Robinson (1980) on the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride demonstrates the utility of these compounds in nucleophilic aromatic substitution reactions. This has implications in organic synthesis and pharmaceutical applications (Gold, Miri, & Robinson, 1980).
Synthesis of Chalcone Analogues
- C. Curti, A. Gellis, and P. Vanelle (2007) outlined a method to synthesize α,β-unsaturated ketones as chalcone analogues, using 2-bromo-1-(4-nitrophenyl)ethanone. This method is significant for the production of various chalcone analogues, which are important in the development of new pharmaceuticals (Curti, Gellis, & Vanelle, 2007).
Ultrasound-Assisted Organic Synthesis
- K. Harikumar and V. Rajendran (2014) demonstrated the use of ultrasound in the preparation of 1-butoxy-4-nitrobenzene, highlighting an innovative approach to chemical synthesis that could be applied to compounds like this compound (Harikumar & Rajendran, 2014).
Propiedades
IUPAC Name |
2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2NO3/c13-11-6-9(16(17)18)1-2-12(11)19-10-4-7(14)3-8(15)5-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBKVDSUJXGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)



![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2429287.png)
![2-((6,8-Dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2429288.png)
![N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2429289.png)
![3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2429291.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2429295.png)
![2-Chloro-1-[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2429297.png)


![4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2429301.png)
